4-(Dimethylamino)pyridine-3-sulfonic acid

Brønsted acidity pKa prediction bifunctional catalysis

4-(Dimethylamino)pyridine-3-sulfonic acid (CAS 1352498-20-4; molecular formula C₇H₁₀N₂O₃S; molecular weight 202.23 g/mol) is a bifunctional pyridine derivative bearing a strongly electron-donating 4-dimethylamino group and a sulfonic acid (–SO₃H) substituent at the 3-position of the pyridine ring. Its structure confers dual chemical character: the DMAP moiety provides nucleophilic catalytic potential comparable to the widely used acylation catalyst 4-(dimethylamino)pyridine (DMAP, pKa 9.7) , while the sulfonic acid group imparts strong Brønsted acidity (predicted pKa –1.84 ± 0.33).

Molecular Formula C7H10N2O3S
Molecular Weight 202.23 g/mol
Cat. No. B13021198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)pyridine-3-sulfonic acid
Molecular FormulaC7H10N2O3S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=NC=C1)S(=O)(=O)O
InChIInChI=1S/C7H10N2O3S/c1-9(2)6-3-4-8-5-7(6)13(10,11)12/h3-5H,1-2H3,(H,10,11,12)
InChIKeyGGGHPFDYAKRUKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)pyridine-3-sulfonic acid – Physicochemical Profile and Procurement-Relevant Identity


4-(Dimethylamino)pyridine-3-sulfonic acid (CAS 1352498-20-4; molecular formula C₇H₁₀N₂O₃S; molecular weight 202.23 g/mol) is a bifunctional pyridine derivative bearing a strongly electron-donating 4-dimethylamino group and a sulfonic acid (–SO₃H) substituent at the 3-position of the pyridine ring. Its structure confers dual chemical character: the DMAP moiety provides nucleophilic catalytic potential comparable to the widely used acylation catalyst 4-(dimethylamino)pyridine (DMAP, pKa 9.7) , while the sulfonic acid group imparts strong Brønsted acidity (predicted pKa –1.84 ± 0.33) . This juxtaposition of acidic and basic/nucleophilic functionality within a single, compact scaffold distinguishes it from both parent DMAP and simple pyridine sulfonic acids, positioning it as a candidate for bifunctional organocatalysis, ionic liquid synthesis, and electroplating additive applications where single-function analogs fall short .

Bifunctional catalyst Combines strong Brønsted acid and DMAP-type nucleophilic catalysis in a single scaffold
Electroplating additive Dual brightening and metal-coordinating function for precious metal bath research
Ionic liquid precursor Ring-attached sulfonic acid scaffold for non-spacer zwitterion and ionic liquid studies

Why 4-(Dimethylamino)pyridine-3-sulfonic acid Cannot Be Replaced by Generic DMAP or Pyridine-3-sulfonic Acid


Generic substitution of 4-(dimethylamino)pyridine-3-sulfonic acid with either DMAP or pyridine-3-sulfonic acid fails because neither single-function comparator replicates the compound's orthogonal acid–base architecture. DMAP (pKa 9.7) is an excellent nucleophilic acylation catalyst but lacks the strong Brønsted acidity required for acid-catalyzed steps in cascade or tandem reactions. Conversely, pyridine-3-sulfonic acid (predicted sulfonic acid pKa ≈ –4.5) [1] provides strong acidity yet possesses negligible nucleophilic catalytic activity because it lacks the resonance-donating 4-dimethylamino substituent that defines DMAP-type reactivity [2]. Physical mixtures of DMAP and a separate sulfonic acid catalyst cannot recapitulate the intramolecular proximity and potential cooperative effects achievable with the single-molecule bifunctional scaffold, nor do they offer the same solubility, handling, and formulation advantages in applications such as electroplating where a single additive with dual functionality is preferred [3].

Acid–base mismatch

DMAP alone lacks the strong Brønsted acidity needed for acid-catalyzed steps in cascade or tandem reactions.

Nucleophilicity absent

Pyridine-3-sulfonic acid lacks the DMAP-type resonance-donating substituent that enables nucleophilic catalysis.

Intramolecular proximity lost

Physical mixtures cannot replicate the single-molecule proximity and potential cooperative effects of the bifunctional scaffold.

Quantitative Differentiation Evidence: 4-(Dimethylamino)pyridine-3-sulfonic acid vs. Closest Analogs


Sulfonic Acid Proton Acidity: Predicted pKa Differentiation vs. DMAP and Pyridine-3-sulfonic Acid

The sulfonic acid group of 4-(dimethylamino)pyridine-3-sulfonic acid exhibits a predicted pKa of –1.84 ± 0.33 , placing it among strong Brønsted acids. This contrasts sharply with the conjugate acid pKa of DMAP (9.70 at 20°C) , which reflects basicity of the pyridine ring nitrogen rather than acidity. Compared to pyridine-3-sulfonic acid, whose predicted sulfonic acid pKa is approximately –4.54 [1], the target compound's sulfonic acid acidity is moderated by approximately 2.7 pKa units—an effect attributable to the electron-donating 4-dimethylamino substituent partially neutralizing the electron-withdrawing sulfonic acid. This moderated acidity, combined with the retained DMAP nucleophilic site, creates a unique acid–base profile not available in either parent scaffold.

Sulfonic acid pKa
Predicted
–1.84 ± 0.33
Moderated acidity vs. pyridine-3-sulfonic acid (–4.54) and DMAP (9.70)
In silico prediction; no experimental pKa measurement identified
Brønsted acidity pKa prediction bifunctional catalysis

Predicted Density as a Proxy for Structural Compactness vs. Pyridine-3-sulfonic Acid

The predicted density of 4-(dimethylamino)pyridine-3-sulfonic acid is 1.410 ± 0.06 g/cm³ , which is lower than the experimentally measured density of pyridine-3-sulfonic acid (1.509 g/cm³ or 1.5 ± 0.1 g/cm³) . This ~0.1 g/cm³ lower density, despite the addition of the dimethylamino group (which adds 43 amu relative to pyridine-3-sulfonic acid), suggests a less compact crystal packing arrangement, likely due to disruption of intermolecular hydrogen-bonding networks by the dimethylamino substituent. Compared to DMAP itself (density ~0.906 g/mL) [1], the sulfonic acid group increases density by approximately 0.5 g/cm³, consistent with stronger intermolecular interactions introduced by the –SO₃H moiety.

Predicted density
Predicted
1.410 ± 0.06 g/cm³
Lower density than pyridine-3-sulfonic acid reflects disrupted crystal packing
Predicted value; experimental comparator 1.509 g/cm³
density molecular packing formulation property

Class-Level Catalytic Performance: Esterification Yield and Selectivity of DMAP–SO₃H Ionic Liquids as a Proximal Benchmark

Although no direct head-to-head catalytic data exist for 4-(dimethylamino)pyridine-3-sulfonic acid itself, the structurally proximal [DMAP-SO₃H]Cl ionic liquid—synthesized by quaternization of DMAP with 1,3-propanesultone followed by acidification—provides a class-level benchmark. This SO₃H-functionalized DMAP-derived ionic liquid catalyzes the esterification of 1,4-butanediol with acetic acid at 40°C with 88.1% conversion and 100% selectivity toward the monoester, and the catalyst is readily separable and recyclable [1]. In a separate study, two DMAP-based SO₃H-functionalized Brønsted acid ionic liquids achieved 80% yield of diesters from tridecanedioic acid and alcohols with 100% diester selectivity [2]. By contrast, DMAP alone (without the sulfonic acid group) does not catalyze esterification under comparable conditions—it functions as a nucleophilic acylation catalyst requiring activated acyl donors—while pyridine-3-sulfonic acid alone lacks the DMAP-type nucleophilic enhancement [3].

Esterification catalysis
Class-level
88.1% conversion, 100% monoester selectivity
Class-level analog [DMAP-SO₃H]Cl catalyzes esterification with high efficiency
No direct target compound data; relevant proximal analog
esterification catalysis ionic liquid recyclability Brønsted acid

Electroplating Additive Application: Class-Level Evidence from Pyridine-3-sulfonic Acid and Pyridyl Betaine Patents

Pyridine-3-sulfonic acid is an established brightening additive in precious metal electroplating baths, including gold, gold alloy, rhodium, and palladium-nickel systems [1][2]. Patent literature explicitly demonstrates that pyridine-3-sulfonic acid improves gloss and deposition uniformity in electrodeposition processes [3]. The target compound 4-(dimethylamino)pyridine-3-sulfonic acid, bearing both the electroplating-active pyridine-3-sulfonic acid scaffold and a DMAP moiety with metal-coordinating capacity, is described in vendor documentation as an electroplating intermediate . The DMAP nitrogen is known to stabilize zero-valent silver nanoparticles in electroless plating formulations [4], and the sulfonic acid group provides solubility and electrolyte compatibility. Pyridyl alkyl sulfonic acid betaines—structurally related inner salts—are patented as dual-function brighteners and levelers in nickel electroplating baths, producing highly leveled, ductile deposits superior to those obtained with simple pyridine sulfonic acids [5].

Electroplating function
Class-level
Brightening + metal-coordinating dual role
Class-level patent evidence supports dual-function potential in electroplating
No direct plating data for target compound; class-level inference
electroplating brightener additive nickel plating leveler

Zwitterion-Forming Capability: DMAP–SO₃H Ionic Liquid Synthesis Yield vs. Alternative Routes

The DMAP–SO₃H ionic liquid scaffold—structurally analogous to the target compound but with a propyl spacer between the pyridinium nitrogen and sulfonate group—is synthesized via reaction of DMAP with 1,3-propanesultone, yielding the zwitterionic intermediate in nearly quantitative yield (~100%) [1]. This contrasts with direct sulfonation routes to pyridine-3-sulfonic acid, which require forcing conditions (300–350°C with concentrated H₂SO₄ over 24 hours, or 230°C with HgSO₄ catalyst) [2]. The target compound, bearing the sulfonic acid directly on the pyridine ring rather than on a flexible alkyl spacer, may offer distinct reactivity and stability profiles compared to the propylsulfonate ionic liquids: the ring-attached –SO₃H cannot undergo the reverse β-elimination that spacer-linked sulfonates can, potentially providing greater thermal stability in high-temperature applications.

Zwitterion synthesis
Class-level
~100% zwitterion yield (DMAP + sultone analog)
Analogous scaffold forms ionic liquid precursors efficiently
Target compound differs by ring-attached –SO₃H; stability profile may differ
zwitterion synthesis ionic liquid precursor 1,3-propanesultone synthetic efficiency

Molecular Weight and Purity Specifications for Procurement Differentiation

Commercial suppliers list 4-(dimethylamino)pyridine-3-sulfonic acid at a purity specification of NLT 98% (HPLC), with molecular weight 202.23 g/mol and ISO-certified manufacturing suitable for global pharmaceutical R&D and quality control applications . By comparison, the closest structural analog 4-aminopyridine-3-sulfonic acid (CAS 29452-57-1) has a lower molecular weight of 174.18 g/mol and is typically supplied at 95% purity , while pyridine-3-sulfonic acid (CAS 636-73-7, MW 159.16) is commonly available at 98% purity . The higher molecular weight of the target compound reflects the dimethylamino substitution, which adds both mass and the DMAP-type nucleophilic functionality absent in the primary amino or unsubstituted analogs.

MW & purity specification
Specification review
MW 202.23, NLT 98% purity
Higher MW reflects dimethylamino functionality vs. analogs
Commercial specification; independent verification recommended
molecular weight purity specification procurement quality control

Best-Fit Application Scenarios for 4-(Dimethylamino)pyridine-3-sulfonic acid Based on Quantitative Evidence


Bifunctional Organocatalyst Development for One-Pot Cascade Reactions

The combination of a strong sulfonic acid site (predicted pKa –1.84) and a DMAP nucleophilic site within one molecule makes this compound a candidate for acid–base bifunctional organocatalysis . Class-level evidence from structurally analogous DMAP–SO₃H ionic liquids demonstrates effective esterification catalysis (88.1% conversion, 100% selectivity) with recyclability [1]. Notably, core-confined bottlebrush copolymer systems that physically separate incompatible PTSA (acid) and DMAP (base) catalytic groups have proven effective for one-pot deacetalization–Knoevenagel cascade reactions [2]; the target compound's intramolecular acid–base pairing may offer an alternative architecture for such tandem transformations, potentially avoiding the need for site-isolation strategies.

Electroplating Bath Additive with Dual Brightening and Metal-Coordinating Function

Pyridine-3-sulfonic acid is an established brightening additive in precious metal electroplating (Au, Au alloy, Rh, Pd-Ni systems) , while DMAP independently stabilizes zero-valent silver nanoparticles in electroless plating formulations [1]. The bifunctional structure of 4-(dimethylamino)pyridine-3-sulfonic acid may combine these properties, potentially reducing the number of discrete additives required in plating bath formulations. Patent literature on structurally related pyridyl alkyl sulfonic acid betaines confirms that dual-function brightener-leveler additives can produce highly leveled, ductile metal deposits superior to those from single-function pyridine sulfonic acids [2]. The compound is explicitly referenced as an electroplating intermediate by commercial suppliers .

Zwitterionic/Ionic Liquid Intermediate for Materials Chemistry

The DMAP scaffold reacts quantitatively with 1,3-propanesultone (~100% yield) to form zwitterionic intermediates that are precursors to SO₃H-functionalized Brønsted acid ionic liquids . The target compound, bearing the sulfonic acid directly on the ring rather than on a flexible alkyl spacer, may serve as an alternative precursor or as a building block for non-spacer ionic liquids with potentially enhanced thermal stability, since the ring-attached –SO₃H group cannot undergo the β-elimination degradation pathway available to alkyl-linked sulfonates. The predicted density (1.410 g/cm³) and predicted pKa (–1.84) [1] provide key design parameters for ionic liquid formulation.

Pharmaceutical and Dye Intermediate Synthesis

Commercial supplier documentation identifies 4-(dimethylamino)pyridine-3-sulfonic acid as an intermediate for pharmaceuticals and dyes . The compound's molecular weight (202.23 g/mol), commercial availability at NLT 98% purity with ISO-certified quality systems [1], and the presence of both a nucleophilic DMAP moiety and a sulfonic acid handle for further derivatization (sulfonamide formation, esterification, salt formation) make it a versatile building block. Compared to 4-aminopyridine-3-sulfonic acid (MW 174.18, typical purity 95%) [2], the dimethylamino substituent provides greater steric bulk and altered electronic properties that may influence downstream reactivity and product profiles.

Application
Selection Property
Validation Focus
Bifunctional organocatalysis
Intramolecular acid–base pairing
Cascade reaction efficiency and selectivity review
Electroplating additive research
Dual brightener–complexant function
Deposit gloss and metal-coordinating stability
Ionic liquid / zwitterion studies
Ring-attached sulfonic acid scaffold
Thermal stability and non-spacer ionic liquid properties
Pharmaceutical / dye intermediate research
Dimethylamino substitution and purity
Downstream derivatization and purity-requirement review
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